S-Nitroso-N-propionyl-D,L-penicillamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Nitroso-N-propionyl-D,L-penicillamine typically involves the nitrosation of N-propionyl-D,L-penicillamine. This process can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid . The reaction conditions often include maintaining a low temperature to control the rate of nitrosation and prevent decomposition of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
S-Nitroso-N-propionyl-D,L-penicillamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides and other oxidation products.
Reduction: It can be reduced to release nitric oxide, which is a key aspect of its biological activity.
Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as ascorbic acid . The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from the reactions of this compound include nitric oxide, disulfides, and various substituted derivatives .
Scientific Research Applications
S-Nitroso-N-propionyl-D,L-penicillamine has been extensively studied for its applications in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of S-Nitroso-N-propionyl-D,L-penicillamine involves the release of nitric oxide upon reduction . Nitric oxide is a key signaling molecule that interacts with various molecular targets and pathways in the body. It can activate guanylate cyclase, leading to the production of cyclic GMP, which mediates various physiological effects such as vasodilation and inhibition of platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
S-Nitroso-N-acetyl-D,L-penicillamine: Another nitric oxide donor with similar properties and applications.
S-Nitrosoglutathione: A naturally occurring nitric oxide donor that plays a role in cellular signaling and regulation.
Uniqueness
S-Nitroso-N-propionyl-D,L-penicillamine is unique due to its specific structure and the conditions under which it releases nitric oxide. Its stability and reactivity make it a valuable compound for research and industrial applications .
Biological Activity
S-Nitroso-N-propionyl-D,L-penicillamine (SNAP) is a compound belonging to the class of S-nitrosothiols, characterized by the presence of a nitroso group attached to a sulfur atom. This compound has garnered attention for its significant biological activities, particularly in the modulation of nitric oxide (NO) levels within biological systems. This article explores the biological activity of SNAP, its mechanisms of action, and its potential therapeutic applications based on diverse research findings.
SNAP has the molecular formula C₈H₁₄N₂O₄S and a CAS number of 225233-98-7. The compound is synthesized through the reaction of D,L-penicillamine with nitrous acid or other nitrosating agents, requiring specific conditions to optimize yield and purity. The unique structural feature of SNAP—the propionyl group on nitrogen—enhances its stability and controlled release of nitric oxide, which is crucial for various physiological processes such as vasodilation and neurotransmission.
Mechanism of NO Release
The mechanism by which SNAP exerts its biological effects primarily involves the reduction of the nitroso group to release nitric oxide. This process can occur through various pathways, including thermal decomposition, exposure to light, or catalysis by metal ions . The released NO acts as a signaling molecule, influencing numerous cellular functions by stimulating soluble guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) .
1. Vasodilation and Cardiovascular Effects
SNAP has been investigated for its role in cardiovascular health due to its ability to release NO, a potent vasodilator. Studies have shown that SNAP can effectively lower blood pressure and improve blood flow in various experimental models . For instance, in isolated rat ventricular myocytes, SNAP demonstrated significant effects on intracellular pH regulation, which is vital for cardiac function .
2. Antioxidant Properties
The antioxidant properties of SNAP have also been highlighted in several studies. By modulating oxidative stress levels in cells, SNAP can potentially protect against cellular damage associated with various diseases, including cardiovascular disorders and neurodegenerative diseases.
3. Neuroprotective Effects
Research indicates that SNAP may have neuroprotective effects by enhancing neuronal survival under conditions of oxidative stress. Its ability to release NO helps in protecting neurons from apoptosis induced by harmful stimuli .
Comparative Analysis with Other S-Nitrosothiols
To better understand the unique properties of SNAP, it is useful to compare it with other similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
This compound | Propionyl group on nitrogen | Enhanced stability and controlled NO release |
S-Nitroso-N-acetyl-D,L-penicillamine | Acetyl group on nitrogen | Different kinetics in NO release |
S-Nitroso-N-valeryl-D,L-penicillamine | Valeryl group on nitrogen | Varies in biological activity |
This table illustrates how variations in acyl groups can influence both chemical reactivity and biological activity, making SNAP unique due to its specific profile of properties and potential applications.
Case Studies
Several case studies have explored the biological activity of SNAP:
- Cardiac Function Study : A study involving isolated rat ventricular myocytes demonstrated that SNAP significantly modulated intracellular pH levels and enhanced NHE activity after acidic loads, indicating its role in cardiac physiology .
- Neuroprotection in Oxidative Stress : Research highlighted that SNAP administration improved neuronal survival rates under oxidative stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases .
- Vasodilatory Effects : In vivo studies showed that administration of SNAP resulted in significant reductions in blood pressure and improved vascular function in hypertensive models .
Properties
IUPAC Name |
3-methyl-3-nitrososulfanyl-2-(propanoylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4S/c1-4-5(11)9-6(7(12)13)8(2,3)15-10-14/h6H,4H2,1-3H3,(H,9,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIWLEWQNCECEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C(=O)O)C(C)(C)SN=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407877 |
Source
|
Record name | SNPP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
225233-98-7 |
Source
|
Record name | SNPP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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